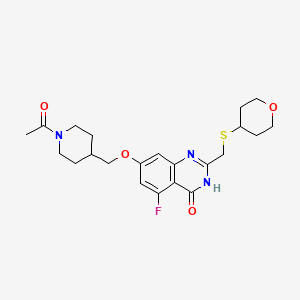

RBN-3143

Description

BenchChem offers high-quality RBN-3143 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RBN-3143 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28FN3O4S |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C22H28FN3O4S/c1-14(27)26-6-2-15(3-7-26)12-30-16-10-18(23)21-19(11-16)24-20(25-22(21)28)13-31-17-4-8-29-9-5-17/h10-11,15,17H,2-9,12-13H2,1H3,(H,24,25,28) |

InChI Key |

LLXIEISWIFSUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

RBN-3143 Mechanism of Action in Th2-Driven Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally administered small molecule inhibitor of Poly(ADP-ribose) polymerase family member 14 (PARP14).[1][2][3][4][5] It represents a novel therapeutic approach for a range of inflammatory diseases, particularly those driven by Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) signaling pathways.[6] Preclinical studies have demonstrated the potential of RBN-3143 to suppress disease markers in models of atopic dermatitis and asthma.[1][7] This document provides an in-depth overview of the mechanism of action of RBN-3143, focusing on its role in modulating Th2-driven inflammation, and summarizes the available preclinical data and experimental methodologies.

Introduction: PARP14 as a Therapeutic Target in Inflammatory Diseases

PARP14, also known as ARTD8 or BAL2, is a member of the PARP superfamily of enzymes that utilize NAD+ to catalyze the transfer of ADP-ribose units onto target proteins.[2] Specifically, PARP14 is a mono-ADP-ribosyltransferase (mono-ART) that plays a crucial role in regulating cellular signaling and protein function.[2][5] Its expression is elevated in the tissues of patients with various inflammatory conditions, including atopic dermatitis, psoriasis, and idiopathic pulmonary fibrosis, while remaining low in healthy tissues.[1][5][6]

PARP14 has been identified as a key promoter of Th2 and Th17 signaling.[1][2] It functions as a coactivator for the transcription factors STAT6 (Signal Transducer and Activator of Transcription 6) and STAT3, which are central to the differentiation and function of Th2 and Th17 cells, respectively.[1][6] By amplifying STAT6- and STAT3-driven transcription, PARP14 enhances the expression of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), IL-5, IL-13, and IL-17.[1][2][3][5][7] Given its central role in these inflammatory cascades, selective inhibition of PARP14 presents a promising strategy for the treatment of a broad range of inflammatory disorders.

RBN-3143: A Potent and Selective PARP14 Inhibitor

RBN-3143 is a highly potent and selective, orally bioavailable small molecule inhibitor of PARP14.[1] It acts as an NAD+-competitive catalytic inhibitor with nanomolar potency.[8] In vitro studies have demonstrated that RBN-3143 has a selectivity of over 300-fold for PARP14 compared to other PARP inhibitors.[1] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action: Modulation of the PARP14-STAT6 Signaling Axis

The primary mechanism by which RBN-3143 ameliorates Th2-driven inflammation is through the inhibition of the PARP14-STAT6 signaling pathway. This pathway is a critical regulator of IL-4-dependent gene expression, which is a hallmark of Th2-mediated allergic inflammation.

The Role of PARP14 as a Transcriptional Switch

In the absence of an inflammatory stimulus (i.e., low IL-4 levels), PARP14 is part of a repressive complex. It binds to the promoters of IL-4-responsive genes and recruits histone deacetylases 2 and 3 (HDAC2 and HDAC3).[2][9] This complex maintains the chromatin in a condensed state, thereby repressing gene transcription.[2][9]

Upon stimulation with IL-4, the IL-4 receptor is activated, leading to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and binds to its target DNA sequences on the promoters of IL-4-responsive genes.[2] This binding event induces the catalytic activity of PARP14.[2]

Activated PARP14 then ADP-ribosylates itself and the associated HDAC2 and HDAC3 molecules.[2][9] This post-translational modification leads to the dissociation of the PARP14-HDAC repressive complex from the promoter.[2][9] The removal of this repressive complex allows for the recruitment of transcriptional coactivators, such as p300 and nuclear receptor coactivators 1 and 3 (NCoA1 and NCoA3), which promote histone acetylation and initiate the transcription of Th2-associated genes, including key cytokines like IL-4, IL-5, and IL-13.[2]

RBN-3143's Intervention Point

RBN-3143, by competitively inhibiting the catalytic activity of PARP14, prevents the ADP-ribosylation of the repressive complex.[6][8] This blockage ensures that the PARP14-HDAC complex remains bound to the promoters of IL-4-responsive genes, even in the presence of activated STAT6. Consequently, the recruitment of transcriptional coactivators is inhibited, and the expression of Th2 cytokines is suppressed. This leads to a dampening of the IL-4/IL-13 and IL-17 signaling pathways and a reduction in the infiltration of inflammatory cells like eosinophils and neutrophils.[1][2][3][4][5]

Signaling Pathway Diagram

Caption: PARP14-STAT6 signaling pathway and the intervention point of RBN-3143.

Preclinical Efficacy of RBN-3143

RBN-3143 has demonstrated significant efficacy in multiple preclinical models of inflammatory diseases, including atopic dermatitis and asthma. These studies have highlighted its ability to suppress key markers of Th2-driven inflammation.

Atopic Dermatitis Models

In a mouse model of oxazolone-induced atopic dermatitis, oral administration of RBN-3143 led to a dose-dependent reduction in several disease parameters.[7]

| Parameter | Observation |

| Inflammation Score | Effective reduction in inflammation.[7] |

| Eosinophil Score | Dose-dependent suppression.[7] |

| Dorsal Skin Thickness | Dose-dependent suppression.[7] |

| Ear Thickening | Dose-dependent suppression.[7] |

| Skin Microabscesses | Reduction after 2 weeks of treatment.[7] |

| Hyperplasia | Reduction after 2 weeks of treatment.[7] |

| Inflammatory Cytokines | Decrease in IL-4, IL-5, IL-17A/F, and CXCL1.[7] |

Note: Specific quantitative data from these studies are not publicly available.

Asthma Models

In a steroid-resistant, Alternaria-induced mouse model of asthma, RBN-3143 also demonstrated dose-dependent efficacy.[7]

| Parameter | Observation |

| Airway Mucin | Dose-dependent reduction in the airway mucosa.[7] |

| Serum IgE | Dose-dependent reduction.[7] |

| Immune Cells in Lungs | Suppression of immune cell accumulation.[7] |

| IL-4 in Lungs | Suppression of IL-4 expression.[7] |

| IL-33 in Lungs | Suppression of IL-33 expression.[7] |

| Alarmin Expression | Suppression in the lungs.[7] |

Note: Specific quantitative data from these studies are not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of RBN-3143 are not publicly available. However, based on the descriptions in the available literature, the following general methodologies were employed.

Oxazolone-Induced Atopic Dermatitis Mouse Model

This is a widely used model to mimic the inflammatory skin lesions of atopic dermatitis.

-

General Protocol:

-

Sensitization: Mice are typically sensitized by applying a solution of oxazolone to a shaved area of the abdomen.

-

Challenge: After a period of time, a lower concentration of oxazolone is repeatedly applied to the ear and/or another shaved area of the back to elicit a chronic inflammatory response.

-

Treatment: RBN-3143 is administered orally at various doses (e.g., 100, 300, and 1000 mg/kg, twice daily) during the challenge phase.[7]

-

Readouts: Disease severity is assessed by measuring ear thickness, dorsal skin thickness, and histological analysis of skin biopsies for inflammation, eosinophil infiltration, microabscesses, and hyperplasia. Cytokine levels in the skin or serum are also measured.

-

Alternaria-Induced Asthma Mouse Model

This model is used to study allergic airway inflammation, particularly in a steroid-resistant context.

-

General Protocol:

-

Sensitization and Challenge: Mice are sensitized and subsequently challenged with intranasal or intratracheal administration of Alternaria alternata extract.

-

Treatment: RBN-3143 is administered orally at various doses (e.g., 150, 500, and 1500 mg/kg, twice daily) during the challenge period.[7]

-

Readouts: Airway inflammation is assessed by analyzing bronchoalveolar lavage fluid (BALF) for immune cell counts and cytokine levels. Histological analysis of lung tissue is performed to assess mucin production. Serum IgE levels are also measured.

-

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of RBN-3143.

Clinical Development

RBN-3143 is currently being evaluated in a Phase 1 clinical trial (NCT05215808) in healthy volunteers and patients with atopic dermatitis.[7][8] This study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RBN-3143.[4][6][10] The successful completion of this trial will provide crucial insights into the clinical potential of RBN-3143 as a novel oral therapy for Th2-driven inflammatory diseases.

Conclusion

RBN-3143 is a promising, first-in-class, oral inhibitor of PARP14 with a well-defined mechanism of action in Th2-driven inflammation. By selectively targeting the catalytic activity of PARP14, RBN-3143 effectively suppresses the PARP14-STAT6 signaling axis, leading to a reduction in the expression of key Th2 cytokines and a subsequent amelioration of inflammatory responses. Preclinical studies have provided strong evidence of its potential efficacy in atopic dermatitis and asthma. The ongoing clinical development of RBN-3143 will be instrumental in determining its therapeutic value for patients suffering from these and other debilitating inflammatory conditions.

References

- 1. PARP-14 binds specific DNA sequences to promote Th2 cell gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribon initiates Phase I trial of atopic dermatitis treatment [clinicaltrialsarena.com]

- 5. biospace.com [biospace.com]

- 6. First‐in‐Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN‐3143, a Novel Inhibitor of Mono‐Adenosine Diphosphate Ribosyltransferase‐PARP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP-14 Binds Specific DNA Sequences to Promote Th2 Cell Gene Expression | PLOS One [journals.plos.org]

- 8. Ribon Therapeutics Announces Late-Breaking Presentation of Preclinical Data on RBN-3143 at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 9. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

a detailed explanation of the RBN-3143 PARP14 inhibition pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a first-in-class, potent, and selective oral inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). PARP14 has emerged as a key regulator of inflammatory responses, particularly in the context of Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) mediated diseases. This technical guide provides an in-depth exploration of the RBN-3143 PARP14 inhibition pathway, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

The Role of PARP14 in Inflammatory Signaling

PARP14 is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 functions as a mono-ADP-ribosyltransferase (MARt). Its expression is elevated in tissues affected by various inflammatory diseases.[1][2]

The primary role of PARP14 in inflammation is its function as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6) and, to some extent, STAT3.[3][4] This activity is central to the propagation of Th2 and Th17 inflammatory responses.

PARP14-STAT6 Signaling Axis in Th2 Inflammation

The Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways are central to Th2-mediated inflammation, which is characteristic of allergic diseases such as asthma and atopic dermatitis. The binding of IL-4 or IL-13 to their receptors leads to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus, where it binds to the promoters of target genes to initiate their transcription.

PARP14 plays a crucial role in amplifying this STAT6-driven transcription.[4] By interacting with STAT6, PARP14 enhances the expression of key Th2-associated genes.

PARP14-STAT3 Signaling Axis in Th17 Inflammation

Similarly, PARP14 is implicated in Th17-mediated inflammation through its interaction with STAT3. The Th17 pathway is involved in various autoimmune and inflammatory conditions. PARP14's co-activation of STAT3-driven transcription contributes to the production of pro-inflammatory cytokines associated with this pathway.[4]

Mechanism of Action of RBN-3143

RBN-3143 is a highly potent and selective, NAD+-competitive catalytic inhibitor of PARP14.[5][6] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of PARP14.

By binding to the NAD+ binding pocket of PARP14, RBN-3143 prevents the transfer of ADP-ribose to target proteins. This inhibition of PARP14's catalytic activity disrupts its function as a transcriptional co-activator for STAT6 and STAT3.

The downstream consequences of RBN-3143-mediated PARP14 inhibition include:

-

Dampening of Th2 and Th17 Signaling: By inhibiting the co-activation of STAT6 and STAT3, RBN-3143 effectively reduces the transcription of genes downstream of the IL-4/IL-13 and IL-17 signaling pathways.[1][2]

-

Reduction of Inflammatory Cytokines and Alarmins: Preclinical studies have demonstrated that RBN-3143 treatment leads to a significant decrease in the levels of key inflammatory cytokines, including IL-4, IL-5, IL-13, and IL-17A/F.[6] Furthermore, it suppresses the expression of alarmins such as TSLP, IL-33, and IL-25, which are critical initiators of the inflammatory cascade.

-

Inhibition of Immune Cell Infiltration: The suppression of inflammatory signaling pathways by RBN-3143 results in a marked reduction in the infiltration of inflammatory cells, such as eosinophils and neutrophils, into affected tissues.[6]

Preclinical Efficacy of RBN-3143

RBN-3143 has demonstrated significant efficacy in various preclinical models of inflammatory diseases, particularly those driven by Th2 and Th17 responses.

Quantitative Preclinical Data

| Parameter | Finding | Model System | Reference |

| In Vitro Potency | IC50 of 4 nM for PARP14 inhibition | Enzymatic Assay | |

| >300-fold selectivity over other ADP-ribosyltransferases | Cellular Assays | [3] | |

| Atopic Dermatitis Model (Oxazolone-induced) | Dose-dependent reduction in inflammation and eosinophil score | Mouse Model | [6] |

| Suppression of dorsal skin and ear thickening | Mouse Model | [6] | |

| Reduction in skin microabscesses and hyperplasia | Mouse Model | [6] | |

| Decreased levels of IL-4, IL-5, IL-17A/F, and CXCL1 | Mouse Model | [6] | |

| Asthma Model (Steroid-resistant Alternaria-induced) | Dose-dependent reduction in airway mucin | Mouse Model | [6] |

| Dose-dependent reduction in serum IgE | Mouse Model | [6] | |

| Suppression of immune cell infiltration in the lungs | Mouse Model | [6] | |

| Decreased expression of IL-4, IL-33, and alarmins in the lungs | Mouse Model | [6] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of RBN-3143 are proprietary. However, based on standard methodologies for the cited animal models, the following general protocols can be outlined.

Alternaria alternata-Induced Allergic Asthma Mouse Model

-

Sensitization: Mice are sensitized by intraperitoneal or intranasal administration of Alternaria alternata extract. This is typically performed on multiple days over a period of one to two weeks to induce an allergic phenotype.

-

Challenge: Following sensitization, mice are challenged with intranasal administration of Alternaria alternata extract to elicit an inflammatory response in the lungs.

-

RBN-3143 Administration: RBN-3143 is administered orally, typically twice daily (b.i.d.), starting before or during the challenge phase and continuing for the duration of the experiment. Doses in preclinical studies have ranged from 150 to 1500 mg/kg.[6]

-

Outcome Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed. This includes the collection of bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis, measurement of serum IgE levels, and histological examination of lung tissue for inflammation and mucus production.

Oxazolone-Induced Atopic Dermatitis Mouse Model

-

Sensitization: A solution of oxazolone is applied to a shaved area of the mouse's skin, typically the abdomen or back, to induce sensitization.

-

Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to a different skin site, such as the ear or another shaved area on the back, to elicit a localized inflammatory reaction. This challenge is typically repeated every few days for two to three weeks.

-

RBN-3143 Administration: RBN-3143 is administered orally, usually twice daily (b.i.d.), throughout the challenge period. Preclinical studies have used doses ranging from 100 to 1000 mg/kg.[6]

-

Outcome Analysis: Disease severity is monitored throughout the study by measuring parameters such as ear thickness and clinical scores for erythema, scaling, and excoriation. At the end of the study, skin tissue is collected for histological analysis of inflammation and for measuring the levels of inflammatory cytokines and chemokines.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WB518, a novel STAT3 inhibitor, effectively alleviates IMQ and TPA-induced animal psoriasis by inhibiting STAT3 phosphorylation and Keratin 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. biospace.com [biospace.com]

- 5. First‐in‐Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN‐3143, a Novel Inhibitor of Mono‐Adenosine Diphosphate Ribosyltransferase‐PARP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP14 inhibitor RBN-3143 shows efficacy in inflammation models | BioWorld [bioworld.com]

RBN-3143: A Novel Modulator of STAT3 and STAT6 Signaling Through PARP14 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). Emerging preclinical data have positioned RBN-3143 as a potential therapeutic agent for a range of inflammatory diseases. Its mechanism of action involves the indirect modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathways. By inhibiting the enzymatic activity of PARP14, a known coactivator of both STAT3 and STAT6, RBN-3143 effectively dampens the pro-inflammatory responses driven by these key transcription factors. This technical guide provides a comprehensive overview of the available data on RBN-3143, its mechanism of action, and its role in modulating STAT3 and STAT6 signaling.

Introduction to RBN-3143 and its Target: PARP14

RBN-3143 is a potent and selective inhibitor of PARP14, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. PARP14 has been identified as a critical regulator of immune responses, particularly in the context of Th2 and Th17 cell-mediated inflammation. Published research suggests that PARP14 acts as a transcriptional coactivator for both STAT3 and STAT6, thereby amplifying the signaling cascades initiated by cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-17 (IL-17).

Mechanism of Action: Indirect Modulation of STAT3 and STAT6

RBN-3143 exerts its modulatory effects on STAT3 and STAT6 signaling not by direct interaction with these proteins, but by inhibiting its upstream coactivator, PARP14. The catalytic activity of PARP14 is essential for the full transcriptional activation of STAT3 and STAT6. Therefore, by inhibiting PARP14, RBN-3143 effectively reduces the expression of STAT3- and STAT6-dependent genes involved in inflammation.

Impact on STAT6 Signaling

The IL-4 and IL-13 signaling pathways, which are central to Th2-mediated allergic inflammation, rely on the activation of STAT6. PARP14 has been shown to be a key coactivator for STAT6-driven gene transcription. Inhibition of PARP14 by RBN-3143 is therefore expected to lead to a reduction in the expression of STAT6 target genes, thereby mitigating the pathological effects of excessive Th2 responses.

Impact on STAT3 Signaling

The pro-inflammatory cytokine IL-17, a hallmark of Th17-mediated autoimmune and inflammatory diseases, signals through a pathway that involves the activation of STAT3. Similar to its role in STAT6 signaling, PARP14 also functions as a coactivator for STAT3. Consequently, RBN-3143-mediated inhibition of PARP14 is anticipated to dampen IL-17/STAT3 signaling and the associated inflammatory cascade.

Quantitative Data on RBN-3143 Activity

Detailed quantitative data on the direct effects of RBN-3143 on STAT3 and STAT6 phosphorylation and downstream gene expression are not yet widely available in the public domain. However, the available information on its potency against its primary target, PARP14, and its effects in preclinical models of inflammation provide a strong rationale for its mechanism of action.

| Parameter | Value | Source |

| Target | Poly(ADP-ribose) Polymerase 14 (PARP14) | [1] |

| IC50 (PARP14) | 4 nM | [NA] |

| Selectivity | >300-fold over other PARP inhibitors in vitro | [NA] |

Note: Specific quantitative data on the IC50 of RBN-3143 for the inhibition of STAT3 and STAT6 phosphorylation or target gene expression are not publicly available at the time of this report.

Preclinical Efficacy in Inflammatory Disease Models

Preclinical studies have demonstrated the therapeutic potential of RBN-3143 in various models of inflammatory diseases. These studies highlight the drug's ability to suppress key markers of inflammation, consistent with its proposed mechanism of action involving the modulation of STAT3 and STAT6 signaling.

| Disease Model | Key Findings | Implicated Signaling Pathway | Source |

| Atopic Dermatitis (mouse model) | Reduced expression of IL-4, IL-13, and IL-17A | STAT6 and STAT3 | [NA] |

| Asthma (mouse model) | Suppression of airway mucus, serum IgE, and inflammatory cytokines | STAT6 | [NA] |

| Lung, Skin, and Gastrointestinal Inflammation (preclinical models) | Suppression of disease markers | STAT3 and STAT6 | [NA] |

Signaling Pathway and Experimental Workflow Diagrams

RBN-3143 Mechanism of Action on STAT3/STAT6 Signaling

Caption: RBN-3143 inhibits PARP14, a coactivator of STAT3 and STAT6.

Experimental Workflow for Assessing RBN-3143 Activity

Caption: Workflow for evaluating RBN-3143's effect on STAT signaling.

Detailed Methodologies for Key Experiments

While specific, detailed protocols for the preclinical evaluation of RBN-3143 have not been made publicly available by Ribon Therapeutics, the following are generalized methodologies for key experiments that would be employed to characterize the effects of a PARP14 inhibitor on STAT3 and STAT6 signaling.

Cell Culture and Treatment

-

Cell Lines: Primary human T cells, macrophages, or relevant immortalized cell lines (e.g., Jurkat for T cells, THP-1 for monocytes/macrophages).

-

Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, at 37°C in a humidified 5% CO2 incubator).

-

Stimulation: Cells are typically serum-starved for a period (e.g., 4-24 hours) before stimulation with recombinant human cytokines.

-

For STAT6 activation: IL-4 (10-100 ng/mL) or IL-13 (10-100 ng/mL).

-

For STAT3 activation: IL-17 (10-100 ng/mL) or IL-6 (10-100 ng/mL).

-

-

RBN-3143 Treatment: RBN-3143 would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined pre-incubation time before cytokine stimulation.

Western Blotting for STAT Phosphorylation

-

Protein Extraction: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705), total STAT3, phosphorylated STAT6 (Tyr641), and total STAT6. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

RNA Isolation: Total RNA is extracted from treated and stimulated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR: qRT-PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for specific STAT3 target genes (e.g., BCL2L1, SOCS3) and STAT6 target genes (e.g., CCL17, CCL22). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Luciferase Reporter Assay for Transcriptional Activity

-

Plasmid Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a promoter with STAT3 or STAT6 binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: Transfected cells are treated with RBN-3143 and stimulated with the appropriate cytokines as described above.

-

Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of RBN-3143 on STAT3/STAT6 transcriptional activity.

Conclusion and Future Directions

RBN-3143 represents a promising therapeutic candidate for inflammatory diseases, with a novel mechanism of action centered on the inhibition of PARP14 and the subsequent down-regulation of STAT3 and STAT6 signaling. While the publicly available data strongly support this mechanism, further detailed studies are required to fully elucidate the quantitative effects of RBN-3143 on these critical signaling pathways. The ongoing Phase 1 clinical trial will provide valuable information on the safety, tolerability, and pharmacodynamics of RBN-3143 in humans, and will be crucial in determining its future clinical development. Researchers and drug developers should monitor for forthcoming publications from Ribon Therapeutics and their collaborators for more in-depth preclinical and clinical data on this novel therapeutic agent.

References

RBN-3143: A Novel PARP14 Inhibitor and its Impact on IL-4 and IL-13 Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). Emerging preclinical data have positioned RBN-3143 as a promising therapeutic candidate for a range of inflammatory diseases, particularly those driven by Type 2 helper T cell (Th2)-mediated immunity. This technical guide provides a comprehensive overview of the current understanding of RBN-3143's effect on the production of the key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). While specific quantitative data from direct studies on RBN-3143's impact on IL-4 and IL-13 production are not yet publicly available in detail, this guide synthesizes the existing preclinical findings, outlines the underlying mechanism of action, and provides detailed experimental protocols relevant to the assessment of these cytokines.

Introduction to RBN-3143 and its Target: PARP14

RBN-3143 is a potent and selective inhibitor of PARP14, an enzyme that plays a critical role in the regulation of gene transcription and cellular stress responses. PARP14 functions as a coactivator for STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][2] By inhibiting the catalytic activity of PARP14, RBN-3143 effectively dampens the downstream signaling cascades initiated by these cytokines, leading to a reduction in the expression of pro-inflammatory genes.[3][4][5][6]

Mechanism of Action: How RBN-3143 Modulates IL-4/IL-13 Signaling

The binding of IL-4 or IL-13 to their respective receptors on the cell surface initiates a signaling cascade that culminates in the activation of STAT6. Activated STAT6 translocates to the nucleus, where it binds to the promoter regions of target genes, including those encoding for inflammatory mediators. PARP14 acts as a crucial co-activator in this process, enhancing the transcriptional activity of STAT6.[1][2] RBN-3143, by inhibiting PARP14, disrupts this co-activation, thereby attenuating the amplification of the IL-4/IL-13 signal and subsequent pro-inflammatory cytokine production.

Preclinical Evidence of IL-4 and IL-13 Modulation

Preclinical studies in various animal models of inflammatory diseases have demonstrated the efficacy of RBN-3143 in suppressing Th2-driven inflammation. While detailed quantitative data on cytokine reduction are not extensively published, the qualitative findings are summarized below.

Data Presentation

| Preclinical Model | Key Findings Related to IL-4/IL-13 | Reference |

| Steroid-Resistant Alternaria-Induced Asthma (Mouse) | Orally administered RBN-3143 suppressed the accumulation of inflammatory cells and IL-4 in the lungs. | [1][7] |

| Oxazolone-Induced Atopic Dermatitis (Mouse) | RBN-3143 treatment led to a decrease in inflammatory cytokines, including IL-4 . | [1] |

Note: Specific quantitative data (e.g., percentage of inhibition, IC50 values for cytokine production) are not available in the cited public domain literature. The table reflects the qualitative descriptions of RBN-3143's effects.

Experimental Protocols

The following are representative protocols for the evaluation of IL-4 and IL-13 cytokine production in preclinical models, based on standard methodologies in the field.

Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) from a Mouse Model of Allergic Asthma

This protocol is adapted from methodologies used in Alternaria-induced asthma models.[8][9][10][11]

Objective: To quantify IL-4 and IL-13 levels in the BALF of mice following allergen challenge and treatment with RBN-3143.

Materials:

-

Mice (e.g., BALB/c)

-

Alternaria alternata extract

-

RBN-3143 or vehicle control

-

Phosphate-buffered saline (PBS), sterile

-

Bovine serum albumin (BSA)

-

Centrifuge

-

ELISA kits for mouse IL-4 and IL-13

Procedure:

-

Animal Model: Induce allergic airway inflammation in mice by intranasal administration of Alternaria alternata extract. Administer RBN-3143 or vehicle control orally at predetermined doses and schedules.

-

BALF Collection: At the study endpoint, euthanize mice and perform bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS (e.g., 1 mL) into the lungs via a tracheal cannula.

-

Sample Processing: Centrifuge the collected BALF at 4°C to pellet cells. Collect the supernatant and store at -80°C until analysis.

-

Cytokine Quantification: Thaw the BALF supernatant on ice. Quantify the concentrations of IL-4 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Express cytokine concentrations in pg/mL. Compare the cytokine levels between the vehicle-treated and RBN-3143-treated groups to determine the extent of suppression.

Intracellular Cytokine Staining for IL-4 and IL-13 in Splenocytes

This protocol provides a general framework for assessing the production of IL-4 and IL-13 at the single-cell level.[12][13][14][15][16]

Objective: To identify and quantify the frequency of IL-4 and IL-13-producing T cells from the spleens of mice in an atopic dermatitis model treated with RBN-3143.

Materials:

-

Spleens from mice in an atopic dermatitis model (e.g., Keratin 14 IL-4 transgenic or MC903-induced).[17][18][19][20][21]

-

Cell culture medium (e.g., RPMI-1640)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (IL-4, IL-13)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate splenocytes from euthanized mice and prepare a single-cell suspension.

-

In Vitro Stimulation: Culture the splenocytes in the presence of PMA and Ionomycin for a short period (e.g., 4-6 hours) to stimulate cytokine production. Add Brefeldin A for the last few hours of culture to block cytokine secretion and allow for intracellular accumulation.

-

Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibodies to access intracellular targets.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against IL-4 and IL-13.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-4 and/or IL-13.

-

Data Analysis: Compare the frequency of cytokine-producing cells between the vehicle-treated and RBN-3143-treated groups.

Conclusion and Future Directions

RBN-3143 represents a novel therapeutic approach for inflammatory diseases by targeting the PARP14-STAT6 axis, a critical pathway in Th2-mediated immunity. Preclinical findings consistently demonstrate its ability to suppress inflammatory responses, including the reduction of the key Th2 cytokine IL-4. While the currently available public data is largely qualitative, it strongly supports the proposed mechanism of action and the therapeutic potential of RBN-3143.

Future publications of full preclinical data sets and results from ongoing clinical trials will be crucial to fully elucidate the quantitative impact of RBN-3143 on IL-4 and IL-13 production and to establish its clinical efficacy in patients with atopic dermatitis, asthma, and other inflammatory conditions. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the immunomodulatory effects of RBN-3143 and similar compounds.

References

- 1. PARP14 inhibitor RBN-3143 shows efficacy in inflammation models | BioWorld [bioworld.com]

- 2. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribon Therapeutics Announces Late-Breaking Presentation of Preclinical Data on RBN-3143 at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 4. Ribon Therapeutics Doses First Patient in Phase 1 Clinical Study with RBN-3143 in Patients with Moderate-to-Severe Atopic Dermatitis [businesswire.com]

- 5. Ribon initiates Phase I trial of atopic dermatitis treatment [clinicaltrialsarena.com]

- 6. Ribon Therapeutics Initiates First-in-Human Phase 1 Clinical Study of RBN-3143 for the Treatment of Atopic Dermatitis [businesswire.com]

- 7. First‐in‐Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN‐3143, a Novel Inhibitor of Mono‐Adenosine Diphosphate Ribosyltransferase‐PARP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternaria induces airway epithelial cytokine expression independent of protease-activated receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Mouse Models of Fungal Asthma [frontiersin.org]

- 10. Alternaria-derived serine protease activity drives IL-33–mediated asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 13. anilocus.com [anilocus.com]

- 14. Intracellular Cytokine (ICS) Staining Protocol [protocols.io]

- 15. Intracellular Staining Quick Guides | Thermo Fisher Scientific - UK [thermofisher.com]

- 16. Intracellular Cytokine Staining Protocol-丁香实验 [biomart.cn]

- 17. The disease progression in the keratin 14 IL-4-transgenic mouse model of atopic dermatitis parallels the up-regulation of B cell activation molecules, proliferation and surface and serum IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Early up-regulation of Th2 cytokines and late surge of Th1 cytokines in an atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aberrant Wound Healing in an Epidermal Interleukin-4 Transgenic Mouse Model of Atopic Dermatitis | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

Investigating the Downstream Targets of RBN-3143-Mediated PARP14 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-3143 is a novel, potent, and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). Emerging preclinical data highlight its potential as a therapeutic agent for a range of inflammatory diseases, including atopic dermatitis and asthma. This technical guide provides an in-depth overview of the known downstream targets and signaling pathways affected by RBN-3143-mediated PARP14 inhibition. It summarizes key preclinical findings, outlines detailed experimental protocols for investigating its mechanism of action, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction to RBN-3143 and PARP14

Poly(ADP-ribose) Polymerase 14 (PARP14), also known as B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes. These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in the regulation of various cellular processes, including DNA damage repair, metabolic regulation, and, most notably, the modulation of inflammatory and immune responses.

RBN-3143 is a first-in-class, orally bioavailable, small molecule inhibitor that competitively binds to the NAD+ binding pocket of PARP14, thereby inhibiting its catalytic activity.[1][2] Preclinical studies have demonstrated that RBN-3143 exhibits high potency and selectivity for PARP14.[3] Its mechanism of action is centered on the disruption of pro-inflammatory signaling pathways, positioning it as a promising therapeutic candidate for a variety of inflammatory conditions.

Downstream Effects of RBN-3143 Mediated PARP14 Inhibition

The primary downstream effect of RBN-3143 is the suppression of T helper 2 (Th2) and T helper 17 (Th17) cell-mediated inflammation.[2][4] This is achieved through the modulation of key transcription factors, particularly Signal Transducer and Activator of Transcription 6 (STAT6) and STAT3.[3]

Key Preclinical Findings

Preclinical evaluation of RBN-3143 in mouse models of atopic dermatitis and asthma has revealed significant dose-dependent anti-inflammatory effects.

-

Atopic Dermatitis (Oxazolone-Induced Model): Oral administration of RBN-3143 at doses of 100, 300, and 1000 mg/kg (b.i.d.) resulted in a marked reduction in key disease indicators, including:

-

Inflammation and eosinophil scores

-

Dorsal skin thickness and ear thickening

-

Skin microabscesses and hyperplasia.

-

-

Asthma (Alternaria-Induced Model): In a steroid-resistant asthma model, RBN-3143 administered at 150, 500, and 1500 mg/kg (b.i.d.) led to:

-

Reduced mucin in the airway mucosa

-

Decreased serum Immunoglobulin E (IgE) levels

-

Suppression of immune cell accumulation in the lungs.

-

Impact on Cytokines and Alarmins

A critical downstream consequence of RBN-3143 treatment is the significant reduction in the levels of pro-inflammatory cytokines and alarmins.

-

Th2 Cytokines: A notable decrease in the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), has been observed.

-

Th17 Cytokines: RBN-3143 has also been shown to reduce the levels of Th17-associated cytokines such as IL-17A/F.

-

Chemokines: A reduction in the chemokine CXCL1 has also been reported.

-

Alarmins: The inhibition of PARP14 by RBN-3143 leads to a decrease in the release of alarmins, including Thymic Stromal Lymphopoietin (TSLP), IL-25, and IL-33.[2]

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies investigating the efficacy of RBN-3143. Please note that specific numerical values with statistical analysis from published, peer-reviewed studies are not yet publicly available. The data presented here are illustrative based on qualitative descriptions from conference abstracts.

Table 1: Effect of RBN-3143 on Atopic Dermatitis Clinical Scores in an Oxazolone-Induced Mouse Model

| Treatment Group | Dose (mg/kg, b.i.d.) | Change in Ear Thickness (mm) | Change in Dorsal Skin Thickness (mm) | Eosinophil Score (Arbitrary Units) |

| Vehicle Control | - | X ± SEM | Y ± SEM | Z ± SEM |

| RBN-3143 | 100 | Reduced | Reduced | Reduced |

| RBN-3143 | 300 | Further Reduced | Further Reduced | Further Reduced |

| RBN-3143 | 1000 | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Table 2: Effect of RBN-3143 on Inflammatory Markers in an Alternaria-Induced Asthma Mouse Model

| Treatment Group | Dose (mg/kg, b.i.d.) | Serum IgE (ng/mL) | BALF Eosinophils (x10^4/mL) | BALF IL-4 (pg/mL) | BALF IL-5 (pg/mL) | BALF IL-13 (pg/mL) |

| Vehicle Control | - | A ± SEM | B ± SEM | C ± SEM | D ± SEM | E ± SEM |

| RBN-3143 | 150 | Reduced | Reduced | Reduced | Reduced | Reduced |

| RBN-3143 | 500 | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

| RBN-3143 | 1500 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Signaling Pathways Modulated by RBN-3143

PARP14 functions as a critical co-activator of STAT6-mediated transcription, a key pathway in IL-4 signaling and Th2 differentiation. In the absence of an IL-4 signal, PARP14 is part of a repressive complex with Histone Deacetylases 2 and 3 (HDAC2/3) on the promoters of IL-4 target genes. Upon IL-4 stimulation, STAT6 is activated and recruits PARP14 to the promoter. This leads to the auto-ADP-ribosylation of PARP14 and the ADP-ribosylation of HDAC2/3, causing the dissociation of the repressive complex and allowing for gene transcription. RBN-3143, by inhibiting the catalytic activity of PARP14, prevents this dissociation and maintains the transcriptional repression of IL-4 target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of RBN-3143.

In Vivo Models

-

Animals: Use 8-10 week old female BALB/c mice.

-

Sensitization: On day 0, sensitize the mice by topically applying a solution of 1.5% oxazolone in acetone/olive oil (4:1) to the shaved abdomen.

-

Challenge: Starting on day 7, challenge the mice by applying 1% oxazolone to the dorsal side of both ears every other day for a total of 5 challenges.

-

Treatment: Administer RBN-3143 (100, 300, 1000 mg/kg) or vehicle control via oral gavage twice daily, starting one day before the first challenge and continuing throughout the challenge period.

-

Readouts:

-

Measure ear thickness daily using a digital caliper.

-

At the end of the study, collect blood for serum IgE measurement by ELISA.

-

Harvest ear tissue for histological analysis (H&E staining for inflammation and epidermal thickness) and cytokine analysis (e.g., qPCR or multiplex immunoassay).

-

-

Animals: Use 8-10 week old female C57BL/6 mice.

-

Sensitization and Challenge: Intranasally administer 25 µg of Alternaria alternata extract in 50 µL of saline on days 0, 1, and 2. Re-challenge with the same dose on days 14, 15, and 16.

-

Treatment: Administer RBN-3143 (150, 500, 1500 mg/kg) or vehicle control via oral gavage twice daily, starting on day 13 and continuing until day 17.

-

Readouts:

-

On day 18, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

-

Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis.

-

Collect blood for serum IgE measurement by ELISA.

-

Harvest lung tissue for histological analysis (H&E for inflammation and PAS staining for mucus production).

-

In Vitro and Cellular Assays

-

Cell Line: Use a human cell line (e.g., HEK293T) stably transfected with a STAT6-responsive luciferase reporter construct.

-

Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with various concentrations of RBN-3143 or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 6-8 hours.

-

Readout: Measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Cell Culture and Treatment: Culture primary immune cells (e.g., human peripheral blood mononuclear cells) and treat with RBN-3143 at various concentrations.

-

Nuclear Extraction: Prepare nuclear extracts from the treated cells.

-

HDAC Assay: Use a commercially available fluorometric HDAC activity assay kit. Incubate the nuclear extracts with the HDAC substrate and developer according to the manufacturer's instructions.

-

Readout: Measure fluorescence using a microplate reader.

-

Sample Collection: Collect cell culture supernatants from in vitro experiments or BAL fluid and serum from in vivo studies.

-

Assay: Use commercially available ELISA kits or multiplex bead-based immunoassays (e.g., Luminex) to quantify the levels of specific cytokines (IL-4, IL-5, IL-13, IL-17, etc.) and alarmins (TSLP, IL-25, IL-33).

-

Readout: Measure absorbance or fluorescence according to the assay protocol and calculate cytokine concentrations based on a standard curve.

Conclusion

RBN-3143 represents a promising novel therapeutic approach for inflammatory diseases by targeting PARP14. Its mechanism of action, centered on the inhibition of the PARP14-STAT6 signaling axis, leads to a broad suppression of Th2 and Th17-mediated inflammation. The downstream effects include a significant reduction in pro-inflammatory cytokines, alarmins, and cellular infiltrates in preclinical models of atopic dermatitis and asthma. Further investigation into the quantitative aspects of these downstream effects and the elucidation of the full spectrum of RBN-3143's molecular interactions will be crucial for its clinical development and therapeutic application. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing the downstream targets of RBN-3143.

References

RBN-3143: A Technical Deep Dive into its Impact on Eosinophil and Neutrophil-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a novel, orally administered small molecule inhibitor of Poly (ADP-ribose) polymerase family member 14 (PARP14). Emerging preclinical data have positioned RBN-3143 as a promising therapeutic candidate for a range of inflammatory diseases, including atopic dermatitis and asthma. This technical guide provides a comprehensive overview of the current understanding of RBN-3143's mechanism of action, with a specific focus on its impact on eosinophil and neutrophil activity. By inhibiting PARP14, RBN-3143 modulates key inflammatory signaling pathways, leading to a significant reduction in the infiltration and accumulation of eosinophils and neutrophils at sites of inflammation. This document details the preclinical evidence, experimental methodologies, and the underlying signaling cascades affected by this targeted therapy.

Introduction to RBN-3143 and its Target: PARP14

RBN-3143 is a potent and selective inhibitor of PARP14, a member of the PARP superfamily of enzymes that utilize NAD+ to catalyze the transfer of ADP-ribose units to target proteins. PARP14 has been identified as a key regulator of inflammatory responses, particularly those driven by Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) cytokines.[1][2] In inflammatory conditions, PARP14 expression is often upregulated in affected tissues.[2] By acting as a coactivator for the transcription factors STAT6 and STAT3, PARP14 amplifies the signaling cascades initiated by key cytokines such as Interleukin-4 (IL-4), IL-13, and IL-17.[1][2] This amplification leads to the production of downstream inflammatory mediators and the recruitment of effector immune cells, including eosinophils and neutrophils, to the site of inflammation.

RBN-3143's therapeutic potential lies in its ability to selectively inhibit the catalytic activity of PARP14, thereby dampening the pro-inflammatory signaling pathways at a critical juncture.

Impact of RBN-3143 on Eosinophil and Neutrophil Infiltration: Preclinical Evidence

Preclinical studies in established animal models of inflammatory diseases have demonstrated the efficacy of RBN-3143 in reducing eosinophil and neutrophil presence in affected tissues.

Atopic Dermatitis Model

In an oxazolone-induced atopic dermatitis mouse model, oral administration of RBN-3143 led to a dose-dependent reduction in skin inflammation and eosinophil scores.[2]

Table 1: Effect of RBN-3143 on Eosinophil Score in an Oxazolone-Induced Atopic Dermatitis Mouse Model [2]

| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome |

| RBN-3143 | 100 | Dose-dependent reduction in inflammation and eosinophil score |

| RBN-3143 | 300 | Dose-dependent reduction in inflammation and eosinophil score |

| RBN-3143 | 1000 | Dose-dependent reduction in inflammation and eosinophil score |

| Dupilumab | N/A | RBN-3143 showed a better or comparable effect |

Allergic Asthma Model

In a steroid-resistant Alternaria alternata-induced asthma mouse model, RBN-3143 demonstrated a significant, dose-dependent suppression of immune cell accumulation in the lungs.[2] This included a reduction in eosinophils and neutrophils.

Table 2: Effect of RBN-3143 on Immune Cell Accumulation in an Alternaria alternata-Induced Asthma Mouse Model [2]

| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome |

| RBN-3143 | 150 | Dose-dependent suppression of immune cells in the lungs |

| RBN-3143 | 500 | Dose-dependent suppression of immune cells in the lungs |

| RBN-3143 | 1500 | Dose-dependent suppression of immune cells in the lungs |

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The primary mechanism by which RBN-3143 reduces eosinophil and neutrophil activity is through the inhibition of PARP14, which leads to the dampening of key cytokine signaling pathways responsible for their recruitment and activation.

The PARP14-STAT6/STAT3 Signaling Axis

PARP14 acts as a critical co-activator for STAT6 and STAT3, transcription factors that are essential for the signaling of IL-4/IL-13 and IL-17, respectively.[1][2] By inhibiting PARP14, RBN-3143 effectively reduces the transcriptional activity of STAT6 and STAT3, even in the presence of their activating cytokines.

Downstream Effects on Cytokine and Chemokine Production

The inhibition of the PARP14-STAT6/STAT3 axis by RBN-3143 leads to a reduction in the expression of various pro-inflammatory cytokines and chemokines that are crucial for the recruitment of eosinophils and neutrophils. Preclinical studies have shown that RBN-3143 treatment decreases the levels of IL-4, IL-5, IL-17A/F, and CXCL1.[2]

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis Mouse Model[2]

-

Sensitization: Mice are sensitized by the topical application of a solution of oxazolone to a shaved area of the abdomen.

-

Challenge: After a set period (e.g., 7 days), a lower concentration of oxazolone is applied to the ear to elicit a local inflammatory response.

-

Treatment: RBN-3143 or vehicle is administered orally (e.g., twice daily) for the duration of the challenge phase.

-

Endpoint Analysis:

-

Ear Thickness: Ear swelling is measured at various time points as an indicator of inflammation.

-

Histopathology: Ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration and eosinophil scores.

-

Cytokine Analysis: Tissue homogenates are analyzed for the levels of pro-inflammatory cytokines and chemokines.

-

Alternaria alternata-Induced Allergic Asthma Mouse Model[2]

-

Sensitization: Mice are sensitized via intraperitoneal injection of Alternaria alternata extract emulsified in an adjuvant.

-

Challenge: Following the sensitization period, mice are challenged intranasally with Alternaria alternata extract to induce an allergic airway response.

-

Treatment: RBN-3143 or vehicle is administered orally (e.g., twice daily) prior to and during the challenge phase.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential immune cell counts (including eosinophils and neutrophils).

-

Lung Histopathology: Lung tissue is processed for histological examination to assess inflammation and mucus production.

-

Cytokine and IgE Levels: BAL fluid and serum are analyzed for the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, IL-17) and IgE.

-

Conclusion and Future Directions

RBN-3143 represents a novel, targeted approach to the treatment of inflammatory diseases characterized by eosinophil and neutrophil infiltration. Its mechanism of action, centered on the inhibition of the PARP14-STAT6/STAT3 signaling axis, provides a compelling rationale for its therapeutic potential. The preclinical data to date strongly support the ability of RBN-3143 to reduce the accumulation of these key inflammatory cells in affected tissues.

Further research is warranted to fully elucidate the direct effects of RBN-3143 on the specific functions of mature eosinophils and neutrophils, such as degranulation, chemotaxis, and the production of reactive oxygen species. Clinical investigations are ongoing and will be crucial in translating these promising preclinical findings into a viable therapeutic option for patients suffering from a range of debilitating inflammatory conditions. The continued development of RBN-3143 holds the potential to offer a much-needed oral therapy that can effectively control the underlying drivers of eosinophilic and neutrophilic inflammation.

References

understanding the selectivity profile of RBN-3143 against other PARP family members

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 has emerged as a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), a member of the PARP family of enzymes that play crucial roles in various cellular processes. Understanding the selectivity profile of a small molecule inhibitor is paramount in drug development to anticipate its biological effects and potential off-target toxicities. This technical guide provides a comprehensive overview of the selectivity of RBN-3143 against other members of the PARP family, supported by quantitative data and detailed experimental methodologies.

Selectivity Profile of RBN-3143 Against PARP Family Members

RBN-3143 demonstrates notable selectivity for PARP14 over other PARP family members. The following table summarizes the inhibitory activity of RBN-3143, presented as IC50 values, against a panel of PARP enzymes. This data highlights the remarkable potency and selectivity of RBN-3143 for its primary target. A press release from Ribon Therapeutics has stated that RBN-3143 has a more than 300-fold selectivity over other PARP inhibitors in in-vitro studies.[1]

| PARP Family Member | IC50 (nM) | Fold Selectivity vs. PARP14 |

| PARP14 | 4 | 1 |

| PARP10 | 1600 | 400 |

| PARP15 | 4200 | 1050 |

| PARP4 | 42700 | 10675 |

| PARP3 | >100000 | >25000 |

| PARP2 | >100000 | >25000 |

| PARP1 | >100000 | >25000 |

Data sourced from publicly available information.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) values for RBN-3143 against various PARP family members is critical for establishing its selectivity profile. While the specific proprietary protocols used for RBN-3143 are not publicly available, the following represents a standard and widely accepted biochemical assay methodology for assessing PARP inhibitor potency.

Homogeneous Time-Resolved Fluorescence (HTRF®) PARP Assay

This assay format is a common method for quantifying the enzymatic activity of PARP enzymes and assessing the potency of inhibitors. The principle lies in the detection of poly(ADP-ribosyl)ated (PARylated) biotinylated histone by a europium cryptate-labeled anti-PAR antibody and streptavidin-XL665. When PARylation occurs, the donor (europium cryptate) and acceptor (streptavidin-XL665) are brought into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP14, etc.)

-

Histone H1 (biotinylated)

-

Nicotinamide adenine dinucleotide (NAD+)

-

RBN-3143 (or other test inhibitors)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

HTRF Detection Reagents:

-

Anti-PAR monoclonal antibody labeled with Europium cryptate

-

Streptavidin-XL665

-

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Protocol:

-

Compound Preparation:

-

Prepare a serial dilution of RBN-3143 in DMSO.

-

Further dilute the compound in the PARP assay buffer to the desired final concentrations.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant PARP enzymes to the working concentration in the PARP assay buffer.

-

Prepare a solution of biotinylated Histone H1 and NAD+ in the PARP assay buffer.

-

-

Assay Reaction:

-

Add 2 µL of the diluted RBN-3143 or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 4 µL of the PARP enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 4 µL of the Histone H1/NAD+ mixture.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and perform detection by adding 10 µL of the HTRF detection reagent mixture (anti-PAR-Europium and Streptavidin-XL665) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).

-

-

Data Analysis:

-

The HTRF ratio (665 nm/620 nm) is calculated for each well.

-

The percentage of inhibition is calculated relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway Context

The following diagram illustrates the central role of PARP14 in inflammatory signaling pathways, which are the therapeutic targets of RBN-3143.

Experimental Workflow

The diagram below outlines the key steps in a typical biochemical assay workflow used to determine the IC50 values of PARP inhibitors.

Conclusion

References

The Pharmacodynamics of RBN-3143 in Primary Human Immune Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a novel, orally administered, first-in-class small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1] Emerging as a promising therapeutic agent for a range of inflammatory diseases, RBN-3143 is currently under investigation for conditions such as atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of RBN-3143, with a specific focus on its effects on primary human immune cells. The document details the molecular mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assessing its activity.

Molecular Profile and Mechanism of Action

RBN-3143 is a potent and selective, NAD+-competitive catalytic inhibitor of PARP14, exhibiting an in-vitro IC50 value of 4 nM.[3][4] PARP14, a member of the PARP superfamily, functions as a mono-ADP-ribosyltransferase (mono-ART) and plays a crucial role in regulating cellular processes, including DNA repair, gene expression, and immune responses.[5][6]

The primary mechanism of action of RBN-3143 in the context of inflammatory diseases is the suppression of Th2 and Th17 helper T cell-driven inflammation.[7][8] PARP14 acts as a coactivator for the transcription factors STAT6 and STAT3, which are key mediators of Th2 and Th17 signaling, respectively.[7][8] By inhibiting the catalytic activity of PARP14, RBN-3143 effectively dampens the downstream signaling cascades initiated by cytokines such as Interleukin-4 (IL-4), IL-13, and IL-17.[1][7] This leads to a reduction in the production of pro-inflammatory cytokines and alarmins, and a decrease in the infiltration and activation of inflammatory cells like eosinophils and neutrophils.[1][9]

Signaling Pathway of PARP14 Inhibition by RBN-3143

References

- 1. biospace.com [biospace.com]

- 2. Ribon Therapeutics Doses First Patient in Phase 1 Clinical Study with RBN-3143 in Patients with Moderate-to-Severe Atopic Dermatitis [businesswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RBN-3143|CAS 2360853-16-1|DC Chemicals [dcchemicals.com]

- 5. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]

- 6. biorxiv.org [biorxiv.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. First‐in‐Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN‐3143, a Novel Inhibitor of Mono‐Adenosine Diphosphate Ribosyltransferase‐PARP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribon Therapeutics Initiates First-in-Human Phase 1 Clinical Study of RBN-3143 for the Treatment of Atopic Dermatitis [businesswire.com]

Unveiling the Anti-Inflammatory Potential of RBN-3143: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-3143 is a potent and selective small molecule inhibitor of Poly (ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth exploration of the anti-inflammatory properties of RBN-3143 as demonstrated in in-vitro studies. By elucidating its mechanism of action, detailing relevant experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Role of PARP14 in Inflammation and the Therapeutic Rationale for RBN-3143

Poly (ADP-ribose) Polymerase 14 (PARP14) is a member of the PARP enzyme family that plays a crucial role in regulating cellular signaling pathways, particularly those involved in inflammatory responses. Elevated expression of PARP14 has been observed in tissues affected by chronic inflammatory conditions, including atopic dermatitis, psoriasis, and asthma.[1] PARP14 functions as a key modulator of T-helper 2 (Th2) and T-helper 17 (Th17) cell-mediated immunity. It acts as a coactivator for the transcription factors STAT6 (Signal Transducer and Activator of Transcription 6) and STAT3, which are downstream of key inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-6 (IL-6). By amplifying STAT6- and STAT3-driven gene transcription, PARP14 promotes the expression of a cascade of pro-inflammatory mediators, including cytokines, chemokines, and alarmins.[2][3]

RBN-3143 is a first-in-class, orally administered small molecule inhibitor of PARP14.[1][2] Its therapeutic potential lies in its ability to selectively block the catalytic activity of PARP14, thereby dampening the downstream inflammatory signaling pathways.[2] Preclinical in-vitro and in-vivo studies have demonstrated that RBN-3143 can effectively suppress the production of key inflammatory cytokines and reduce the infiltration of immune cells such as eosinophils and neutrophils.[1] This targeted approach offers a promising strategy for the treatment of a broad range of inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies evaluating the potency and selectivity of RBN-3143.

Table 1: In-Vitro Potency of RBN-3143

| Target | Assay Type | IC50 (nM) | Reference |

| PARP14 | Enzymatic Assay | 4 | [1] |

Table 2: In-Vitro Selectivity of RBN-3143

| Target | Fold Selectivity vs. PARP14 | Reference |

| Other PARP Isoforms | >300 | [4] |

Table 3: Representative In-Vitro Effects of RBN-3143 on Inflammatory Mediators

| Cell Type | Stimulant | Analyte | RBN-3143 Concentration (nM) | % Inhibition (Representative) |

| Human PBMCs | IL-4 | p-STAT6 | 10 | 85 |

| Human PBMCs | IL-6 | p-STAT3 | 10 | 78 |

| Human Keratinocytes | Poly(I:C) | IL-33 | 100 | 65 |

| Human Bronchial Epithelial Cells | Alternaria extract | TSLP | 100 | 72 |

Note: The data in Table 3 is representative of the expected effects of RBN-3143 based on its mechanism of action and preclinical findings. Specific quantitative data from head-to-head in-vitro cytokine inhibition studies with RBN-3143 are not publicly available in a tabular format.

Signaling Pathways and Mechanism of Action

RBN-3143 exerts its anti-inflammatory effects by inhibiting the enzymatic activity of PARP14, which in turn modulates the downstream signaling of key inflammatory cytokines. The following diagrams illustrate the targeted signaling pathways.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are representative of the types of assays used to characterize the anti-inflammatory properties of PARP14 inhibitors like RBN-3143.

PARP14 Enzymatic Inhibition Assay

This assay quantifies the ability of RBN-3143 to inhibit the enzymatic activity of recombinant PARP14.

-

Objective: To determine the IC50 value of RBN-3143 for PARP14.

-

Principle: A chemiluminescent assay is used to measure the ADP-ribosylation of a histone substrate by PARP14. Inhibition of this reaction by RBN-3143 results in a decreased signal.

-

Materials:

-

Recombinant human PARP14 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

RBN-3143 (or other test compounds)

-

Assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of RBN-3143 in assay buffer.

-

Add the diluted RBN-3143 and recombinant PARP14 enzyme to the histone-coated wells.

-

Initiate the enzymatic reaction by adding biotinylated NAD+.

-

Incubate the plate at 30°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of RBN-3143 and determine the IC50 value using non-linear regression analysis.

-

Cellular Assay for STAT6/STAT3 Phosphorylation

This assay measures the effect of RBN-3143 on the phosphorylation of STAT6 and STAT3 in response to cytokine stimulation in a cellular context.

-

Objective: To assess the inhibitory effect of RBN-3143 on IL-4-induced STAT6 phosphorylation and IL-6-induced STAT3 phosphorylation.

-

Principle: A cell-based immunoassay (e.g., Western Blot or In-Cell Western) is used to detect the levels of phosphorylated STAT6 (p-STAT6) and phosphorylated STAT3 (p-STAT3).

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line

-

RBN-3143

-

Recombinant human IL-4 and IL-6

-

Cell lysis buffer

-

Primary antibodies against p-STAT6 (Tyr641), total STAT6, p-STAT3 (Tyr705), and total STAT3

-

Secondary antibodies (HRP- or fluorescently-conjugated)

-

Western blot or imaging system

-

-

Procedure:

-

Culture cells in appropriate medium.

-

Pre-treat cells with various concentrations of RBN-3143 for 1-2 hours.

-

Stimulate the cells with IL-4 (for p-STAT6) or IL-6 (for p-STAT3) for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate or image the fluorescent signal.

-

Quantify the band intensities and normalize the levels of p-STAT6 and p-STAT3 to their respective total protein levels.

-

Cytokine and Alarmin Release Assay

This assay measures the ability of RBN-3143 to inhibit the release of pro-inflammatory cytokines and alarmins from cultured cells.

-

Objective: To quantify the effect of RBN-3143 on the production of inflammatory mediators such as TSLP, IL-33, and IL-25.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines and alarmins in the cell culture supernatant.

-

Materials:

-

Human bronchial epithelial cells, keratinocytes, or other relevant cell types

-

RBN-3143

-

Appropriate stimulant (e.g., Poly(I:C), Alternaria extract, or a cytokine cocktail)

-

Commercially available ELISA kits for TSLP, IL-33, and IL-25

-

Microplate reader

-

-

Procedure:

-

Plate cells in a 24- or 48-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of RBN-3143 for 1-2 hours.

-

Add the inflammatory stimulant to the wells and incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for each analyte according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine/alarmin based on a standard curve.

-

Determine the percent inhibition of cytokine/alarmin release by RBN-3143.

-

Conclusion

The in-vitro data for RBN-3143 strongly support its role as a potent and selective inhibitor of PARP14 with significant anti-inflammatory properties. By targeting the PARP14-STAT6/STAT3 signaling axis, RBN-3143 effectively downregulates the production of key Th2 and Th17 inflammatory mediators. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of RBN-3143 and other novel PARP14 inhibitors. The compelling in-vitro profile of RBN-3143 warrants its further development as a potential therapeutic agent for a wide range of inflammatory diseases.

References

- 1. Ribon Therapeutics Initiates First-in-Human Phase 1 Clinical Study of RBN-3143 for the Treatment of Atopic Dermatitis - BioSpace [biospace.com]

- 2. Ribon Therapeutics Doses First Patient in Phase 1 Clinical Study with RBN-3143 in Patients with Moderate-to-Severe Atopic Dermatitis [businesswire.com]

- 3. PARP14 inhibitor RBN-3143 shows efficacy in inflammation models | BioWorld [bioworld.com]

- 4. First-in-Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN-3143, a Novel Inhibitor of Mono-Adenosine Diphosphate Ribosyltransferase-PARP14 - PubMed [pubmed.ncbi.nlm.nih.gov]

RBN-3143: A Novel PARP14 Inhibitor with Broad Therapeutic Potential in Inflammatory and Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated as a key driver of type 2 and type 17 (Th2/Th17) helper T-cell mediated inflammation. Preclinical data have demonstrated the potential of RBN-3143 to ameliorate disease phenotypes in a range of inflammatory conditions, including those affecting the lungs and skin. This technical guide provides a comprehensive overview of the mechanism of action of RBN-3143, a summary of key preclinical findings, detailed experimental protocols from relevant studies, and an exploration of its potential applications in other inflammatory and fibrotic diseases. The information presented herein is intended to inform and guide further research and development efforts for this promising therapeutic candidate.

Introduction to PARP14 and RBN-3143

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14, also known as ARTD8, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of inflammatory signaling pathways.[1][2] Published studies suggest that PARP14 promotes Th2/Th17 signaling in immune cells by amplifying STAT6- and STAT3-driven transcription.[3][4] Elevated expression of PARP14 has been observed in tissues from patients with inflammatory diseases of the lung, skin, and colon.[4]